molecular formula C23H27F3N4O7S2 B12702879 2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) CAS No. 84712-95-8

2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate)

Cat. No.: B12702879
CAS No.: 84712-95-8
M. Wt: 592.6 g/mol
InChI Key: PRHUZYRBOSSZTP-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenylazo group, a sulphonyl group, and an L-cysteinate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) typically involves multiple steps. The process begins with the preparation of the phenylazo group through a diazotization reaction, followed by coupling with a benzyl sulphonyl compound. The resulting intermediate is then reacted with ethyl S-(acetamidomethyl)-L-cysteinate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The phenylazo group can be oxidized to form corresponding nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group may yield nitrobenzene derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) involves its interaction with specific molecular targets such as enzymes or receptors. The phenylazo group can undergo redox reactions, influencing cellular oxidative states, while the sulphonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The L-cysteinate moiety may also play a role in binding to metal ions or other cofactors, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylazo derivatives: Compounds with similar azo groups but different substituents.

    Sulphonyl compounds: Molecules containing sulphonyl groups with varying alkyl or aryl groups.

    L-cysteinate derivatives: Compounds featuring the L-cysteinate moiety with different functional groups.

Uniqueness

2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84712-95-8

Molecular Formula

C23H27F3N4O7S2

Molecular Weight

592.6 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H26N4O5S2.C2HF3O2/c1-16(26)23-15-31-13-20(22)21(27)30-11-12-32(28,29)14-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18;3-2(4,5)1(6)7/h2-10,20H,11-15,22H2,1H3,(H,23,26);(H,6,7)/t20-;/m0./s1

InChI Key

PRHUZYRBOSSZTP-BDQAORGHSA-N

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.